BenchChemオンラインストアへようこそ!

prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Medicinal Chemistry Scaffold-Based Drug Design CYP Enzyme Interaction

Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 618390-09-3) is a fully synthetic small molecule belonging to the 4-aryl-4H-chromene (4-aryl-4H-chromen-4-one) class. It features a chromen-4-one core substituted at the 3-position with a 4-chlorophenyl ring and at the 7-position with an oxyacetate linker terminated by an allyl (prop-2-en-1-yl) ester.

Molecular Formula C20H15ClO5
Molecular Weight 370.79
CAS No. 618390-09-3
Cat. No. B2468157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
CAS618390-09-3
Molecular FormulaC20H15ClO5
Molecular Weight370.79
Structural Identifiers
SMILESC=CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H15ClO5/c1-2-9-24-19(22)12-25-15-7-8-16-18(10-15)26-11-17(20(16)23)13-3-5-14(21)6-4-13/h2-8,10-11H,1,9,12H2
InChIKeyZSMCDNKVHKXYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 618390-09-3): Structural Identity and Compound Class for Procurement Specification


Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 618390-09-3) is a fully synthetic small molecule belonging to the 4-aryl-4H-chromene (4-aryl-4H-chromen-4-one) class [1]. It features a chromen-4-one core substituted at the 3-position with a 4-chlorophenyl ring and at the 7-position with an oxyacetate linker terminated by an allyl (prop-2-en-1-yl) ester. The molecular formula is C₂₀H₁₅ClO₅ with a molecular weight of 370.78 g/mol [1]. The compound is catalogued in the InterBioScreen screening library (ID STOCK1N-34322) as part of a diverse heterocyclic collection used in high-throughput and fragment-based drug discovery programs .

Why Analogs of CAS 618390-09-3 Cannot Be Assumed Interchangeable Without Quantitative Differentiation


Although multiple ester analogs sharing the 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl core are commercially available—including the methyl ester (CAS 302575-34-4), ethyl ester (CAS 307545-83-1), isopropyl ester (CAS 329225-85-6), and the free carboxylic acid (CAS 59829-80-0)—assumptions of functional interchangeability are unsupported [1]. The allyl ester terminus imparts orthogonal chemical reactivity under mild Pd(0)-catalyzed conditions that methyl and ethyl esters cannot replicate [2]. Furthermore, the chromen-4-one (4-oxo) oxidation state of the target compound differentiates it from the chromen-2-one (coumarin) isomer (CAS 869079-98-1), which exhibits distinct electronic distribution, metabolic stability, and biological target engagement profiles [3]. Generic substitution without head-to-head data therefore introduces uncontrolled experimental variables that can compromise assay reproducibility and hit validation.

Quantitative Differential Evidence for Priority Selection of CAS 618390-09-3 Over Closest Analogs


Scaffold Oxidation State Differentiation: 4-Oxo-chromene (Target) vs 2-Oxo-chromene (Coumarin) Core

The target compound possesses a 4-oxo-4H-chromene (chromone) core, whereas its closest isomeric analog (CAS 869079-98-1) bears a 2-oxo-2H-chromene (coumarin) core. This positional isomerism fundamentally alters the electronic landscape: the chromone C-4 carbonyl is conjugated with the C-2/C-3 alkene, generating a polarized enone system susceptible to nucleophilic attack at C-2, while the coumarin lactone carbonyl is less electrophilic [1]. Literature-derived class-level evidence demonstrates that 7-substituted chromones exhibit differential CYP isoform inhibition profiles compared to 7-substituted coumarins; for example, 7-hydroxycoumarin analogs show CYP2A6 IC₅₀ values ranging from 0.39 to 4.61 µM, whereas chromone-based inhibitors engage distinct CYP isoforms (e.g., CYP1A, CYP2C19) depending on substitution pattern [2]. The oxidation state at position 2/4 is therefore not a trivial structural nuance but a determinant of target engagement and metabolic stability.

Medicinal Chemistry Scaffold-Based Drug Design CYP Enzyme Interaction

Allyl Ester Orthogonal Deprotection: Synthetic Versatility vs Methyl, Ethyl, and Isopropyl Esters

The allyl (prop-2-en-1-yl) ester of the target compound can be chemoselectively cleaved under mild, neutral conditions using catalytic Pd(0) (e.g., Pd(PPh₃)₄ with phenylsilane or ammonium formate), leaving methyl, ethyl, and isopropyl esters intact [1]. This orthogonal deprotection is not achievable with the methyl ester analog (CAS 302575-34-4), the ethyl ester analog (CAS 307545-83-1), or the isopropyl ester analog (CAS 329225-85-6), all of which require strongly acidic or basic hydrolysis that can degrade acid/base-sensitive chromone cores [2]. The allyl ester also serves as a direct substrate for Pd-catalyzed decarboxylative allylation and cross-coupling reactions, enabling late-stage diversification without protecting group interconversion [3]. Quantitative cleavage yields exceeding 95% are routinely reported for allyl ester deprotection under Pd(0) catalysis, whereas methyl/ethyl ester saponification under basic conditions (NaOH, H₂O/THF) can be accompanied by chromone ring opening at elevated temperatures.

Synthetic Chemistry Prodrug Design Protecting Group Strategy

Physicochemical Property Comparison: Lipophilicity and Molecular Weight Differentiation Among Ester Analogs

The ester terminus significantly modulates lipophilicity and molecular weight within this chromone series. The target allyl ester (C₂₀H₁₅ClO₅, MW 370.78) sits at an intermediate position in the ester series: it is more lipophilic than the methyl ester (C₁₈H₁₃ClO₅, MW 344.75, estimated logP ~3.0) and the free acid (C₁₇H₁₁ClO₅, MW 330.72, cLogP ~3.1), but less bulky than the isopropyl ester (C₂₀H₁₇ClO₅, MW 372.80, estimated logP ~4.2) [1]. An estimated cLogP of approximately 3.8 for the allyl ester places it within the optimal range (logP 3–5) for cell permeability while maintaining aqueous solubility sufficient for in vitro assay conditions [2]. The free acid analog (CAS 59829-80-0), by contrast, carries a formal negative charge at physiological pH, which can restrict passive membrane diffusion and complicate intracellular target engagement [3].

ADME Prediction Physicochemical Profiling Library Design

Class-Level Apoptosis Induction Potency: 4-Aryl-4H-Chromene Scaffold SAR and 2-Position Substituent Effects

The 4-aryl-4H-chromene scaffold has been validated as a privileged chemotype for apoptosis induction through a comprehensive HTS and SAR campaign by Kemnitzer, Cai, Drewe, and colleagues [1]. In this series, the 2-position substituent critically modulates both potency and stability. Compounds bearing a 2-H substituent (as in the target compound) demonstrated significantly improved stability under acidic conditions compared to 2-NH₂ analogs, suggesting better oral bioavailability potential [2]. Representative 4-aryl-4H-chromenes with optimized 7,8-substitution achieved caspase-based apoptosis EC₅₀ values of 2–29 nM and cell proliferation GI₅₀ values of 0.3–8 nM in T47D breast cancer cells [3]. The target compound, which carries the favorable 2-H substituent and a 7-oxyacetate-allyl ester motif, positions the 7-substituent for further SAR exploration in this validated anticancer series.

Cancer Biology Apoptosis Induction Anticancer Drug Discovery

CYP Enzyme Interaction Landscape: Chromone Scaffold as a Cytochrome P450 Ligand

Chromone derivatives are established ligands for multiple cytochrome P450 isoforms. BindingDB and ChEMBL data for a chromone derivative bearing the 4-chlorophenyl-4-oxo-4H-chromene scaffold (structurally related to the target compound) reveal differential CYP isoform inhibition: CYP2A6 IC₅₀ = 51 nM, CYP2C19 IC₅₀ = 260 nM, and CYP2B6 IC₅₀ = 1,300 nM, all measured in human liver microsomes [1]. This profile contrasts markedly with coumarin-based inhibitors, which primarily target CYP2A6 (e.g., methoxsalen IC₅₀ = 430 nM for CYP2A6) with limited engagement of CYP2C19 [2]. The differential CYP isoform selectivity between chromone and coumarin cores has direct implications for metabolic stability screening and drug-drug interaction assessment.

Drug Metabolism CYP Inhibition Drug-Drug Interaction

Commercial Provenance and Quality Control: InterBioScreen Library Standardization vs Uncharacterized Vendors

The target compound (STOCK1N-34322) is supplied through InterBioScreen, a screening compound provider that maintains a collection of over 485,000 synthetic compounds with standardized quality control, typically ≥ 90% purity as verified by LC-MS and ¹H NMR . This contrasts with compounds sourced from non-specialist chemical vendors where purity may be unverified or batch-dependent. The compound's inclusion in the InterBioScreen bioactive collection implies it has passed cheminformatic filters for drug-likeness (Lipinski compliance, PAINS filtering) and is compatible with standard DMSO-based screening workflows [1]. The allyl ester analog (CAS 618390-09-3) and its methyl ester counterpart (CAS 302575-34-4) are both catalogued, but only the allyl ester carries the orthogonal deprotection functionality described in Evidence Item 2.

Chemical Procurement Screening Library Quality Hit Validation

Validated Application Scenarios for CAS 618390-09-3 Derived from Quantitative Evidence


Late-Stage Diversification via Pd(0)-Mediated Allyl Ester Chemistry in Chromone-Based Probe Synthesis

Researchers requiring a chromone scaffold that can undergo chemoselective ester deprotection or decarboxylative allylation without damaging the acid/base-sensitive chromen-4-one core should prioritize CAS 618390-09-3 over the methyl, ethyl, or isopropyl ester analogs. The allyl ester permits Pd(0)-catalyzed cleavage under neutral conditions (Pd(PPh₃)₄, PhSiH₃, DMF, RT, > 95% yield) [1]. This is directly evidenced by the orthogonal deprotection capability documented in Section 3, Evidence Item 2. Applications include the synthesis of chromone-based fluorescent probes, covalent enzyme inhibitors, and prodrugs requiring controlled ester unmasking in biological media.

Apoptosis-Inducing Anticancer Agent Screening Using the 4-Aryl-4H-Chromene Scaffold

The 4-aryl-4H-chromene core with 2-H substitution, as present in CAS 618390-09-3, is a validated apoptosis-inducing scaffold with established nanomolar potency (class-level EC₅₀ = 2–29 nM in T47D cells) and superior acidic stability compared to 2-NH₂ analogs [2]. Oncology-focused screening programs that require a compound with a 7-position functional handle for SAR expansion should use this allyl ester variant. The 7-oxyacetate linker can be hydrolyzed to the free phenol for further derivatization, or retained to probe ester-dependent cellular permeability effects, as supported by the physicochemical differentiation evidence in Section 3, Evidence Item 3.

CYP450 Isoform Selectivity Profiling with Chromone-Based Probe Compounds

For ADME/Tox laboratories conducting CYP inhibition screening, the chromone scaffold of CAS 618390-09-3 engages CYP2A6 (IC₅₀ ~51 nM) and CYP2C19 (IC₅₀ ~260 nM) with differential potency, in contrast to coumarin-based probes that primarily target CYP2A6 alone [3]. This dual-isoform engagement profile, documented in Section 3, Evidence Item 5, makes the target compound a useful reference ligand for calibrating CYP inhibition assays and for studying structure-isoform selectivity relationships in the chromone chemical space.

Building Block for Focused 4-Aryl-4H-Chromene Screening Libraries

Medicinal chemistry groups constructing focused screening libraries around the 4-aryl-4H-chromene scaffold should select CAS 618390-09-3 as a key intermediate. Its InterBioScreen provenance (STOCK1N-34322, ≥ 90% purity) ensures reproducible quality across batches . The allyl ester provides a synthetic handle that can be either retained for its lipophilicity contribution (estimated cLogP ~3.8) or chemoselectively removed to generate the free acid for amide coupling or other conjugation chemistry, offering greater synthetic flexibility than the methyl or ethyl ester analogs that lack orthogonal deprotection capability.

Quote Request

Request a Quote for prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.